2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that contains two oxadiazole rings Oxadiazoles are five-membered rings consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to yield the desired oxadiazole . The reaction conditions often include the use of iodine as a catalyst and a solvent such as chloroform .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole rings .
Scientific Research Applications
2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes . In its anticancer activity, it may inhibit enzymes such as topoisomerases, which are essential for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with similar properties but different reactivity due to the position of the nitrogen atoms.
1,3,4-Oxadiazole: A closely related compound with similar applications in medicinal chemistry and materials science.
Uniqueness
2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual oxadiazole rings provide a versatile scaffold for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-methyl-5-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12N4O3/c1-8-14-16-12(19-8)7-18-11-5-3-10(4-6-11)13-17-15-9(2)20-13/h3-6H,7H2,1-2H3 |
InChI Key |
GAYAKVLVTYBCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)C3=NN=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.